molecular formula C24H20N2O4 B2372520 3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole CAS No. 307543-41-5

3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole

Cat. No.: B2372520
CAS No.: 307543-41-5
M. Wt: 400.434
InChI Key: WOVGFUUROXBSNL-UHFFFAOYSA-N
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Description

This compound features an indole core substituted at the 1-position with a methyl group, at the 2-position with a phenyl group, and at the 3-position with a 2-nitroethyl-benzo[d][1,3]dioxol-5-yl moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and modulating electronic properties. The nitroethyl group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-1-methyl-2-phenylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-25-20-10-6-5-9-18(20)23(24(25)16-7-3-2-4-8-16)19(14-26(27)28)17-11-12-21-22(13-17)30-15-29-21/h2-13,19H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVGFUUROXBSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole typically involves multiple steps, including the formation of the indole core and the introduction of the benzo[d][1,3]dioxole and nitroethyl groups. One common method involves the Pd-catalyzed C-N cross-coupling reaction. This reaction uses a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), along with a ligand like 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), and a base such as cesium carbonate (Cs2CO3) to facilitate the coupling of the indole with the benzo[d][1,3]dioxole group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitroethyl group in the compound can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors or receptor agonists. This compound could be investigated for its interactions with biological targets, such as enzymes or receptors involved in disease pathways.

Medicine

Medicinally, indole derivatives have shown promise as anticancer, antiviral, and anti-inflammatory agents. This compound could be explored for its potential therapeutic effects in these areas, particularly due to its unique structural features.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If it functions as a receptor agonist, it may mimic the natural ligand and activate the receptor, triggering downstream signaling pathways .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

NMR Signatures:

  • Benzo[d][1,3]dioxole Protons: In 3q, the methylenedioxy protons resonate at δ 5.93 (singlet), characteristic of this group. In contrast, the nitroethyl group in the target compound would deshield adjacent protons, likely shifting resonances upfield (e.g., δ 4.0–5.0 for nitroethyl CH2) .
  • Indole Core: The 1-methyl and 2-phenyl substituents in the target compound would cause distinct splitting patterns. For example, in 3q, the indole C-3 proton (δ 7.95, br s) is broad due to hydrogen bonding, whereas steric hindrance from the 2-phenyl group in the target compound may sharpen this signal .

Melting Points and Stability:

  • Compounds 37 and 39 () exhibit high melting points (>200°C), attributed to strong π-π stacking and hydrogen bonding. The nitro group in the target compound may further elevate its melting point due to dipole-dipole interactions .
  • The methylenedioxy group in 3q contributes to crystalline packing, as evidenced by its solid-state structure (brown solid), whereas nitro groups often reduce solubility, necessitating advanced crystallization techniques .

Computational and Crystallographic Insights

Mercury CSD Analysis ():
Tools like Mercury enable comparison of packing motifs. For instance, halogen-substituted indoles (e.g., 37–39) may form halogen bonds, while the nitroethyl group in the target compound could promote polar interactions or nitrile-like packing patterns .

Puckering Analysis ():
The benzo[d][1,3]dioxole ring in the target compound may adopt a puckered conformation, as described by Cremer-Pople coordinates. This contrasts with planar heterocycles (e.g., imidazole in 37–39), where puckering is minimal .

Functional Group Impact on Reactivity

  • Nitroethyl vs. Halogen Substituents (): The nitro group’s electron-withdrawing nature increases electrophilicity at the indole C-3 position, making it prone to nucleophilic attack. In contrast, fluoro or chloro substituents (e.g., 37, 39) enhance lipophilicity but reduce electronic perturbation .
  • Methyl vs.

Biological Activity

3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an indole core substituted with a nitroethyl group and a benzodioxole moiety, which are known to contribute to various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C17H14N2O4
  • Molecular Weight : 302.30 g/mol

The biological activity of this compound is attributed to its interaction with various cellular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Modulation of Cellular Signaling Pathways : It interacts with signaling pathways that regulate cell cycle and apoptosis, leading to potential anticancer effects.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens.

Biological Activity Data

Activity TypeDescriptionReference
AnticancerInhibits growth of cancer cell lines (e.g., HCT116)
AntimicrobialExhibits activity against Gram-positive bacteria
Enzyme InhibitionInhibits specific enzymes related to cancer metabolism

Anticancer Activity

A study evaluated the cytotoxic effects of the compound on human colon cancer cell lines (HCT116). Results indicated that the compound induces apoptosis and inhibits cell proliferation, suggesting its potential as an anticancer agent.

Antimicrobial Properties

Research conducted on the antimicrobial efficacy of this compound revealed significant activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The benzodioxole moiety enhances its lipophilicity, improving cell membrane permeability.
  • The nitroethyl group is crucial for its interaction with biological targets, contributing to its overall potency.

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